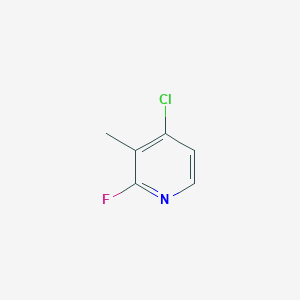

4-Chloro-2-fluoro-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

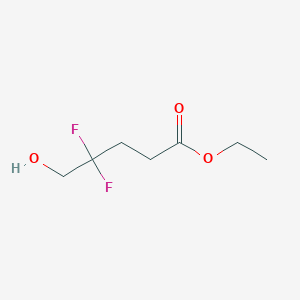

4-Chloro-2-fluoro-3-methylpyridine is a chemical compound with the molecular weight of 145.56 . It is also known by its IUPAC name, 4-chloro-2-fluoro-3-methylpyridine .

Synthesis Analysis

The synthesis of 4-Chloro-2-fluoro-3-methylpyridine and its derivatives has been a subject of interest in the agrochemical and pharmaceutical industries . For instance, the synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been used in the protection of crops from pests . Additionally, the synthesis of tipranavir, a pharmaceutical product, was achieved using a chiral auxiliary .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-3-methylpyridine can be represented by the InChI code: 1S/C6H5ClFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 . The key for this InChI code is PWYXXEZJJOFUML-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

- Herbicides and Insecticides : Researchers have explored the use of fluorinated pyridines, including 4-Chloro-2-fluoro-3-methylpyridine, as starting materials for herbicides and insecticides . These compounds play a crucial role in crop protection and pest management.

- Fluorinated Medicinal Candidates : Over 10% of pharmaceuticals currently in use contain fluorine atoms. Researchers continue to explore fluorinated chemicals for improved therapeutic outcomes .

- 18F-Substituted Pyridines : Scientists investigate the synthesis of 18F-substituted pyridines for use as imaging agents in positron emission tomography (PET) scans. These compounds help visualize biological processes and diagnose diseases .

- Synthetic Routes : Researchers have developed methods for synthesizing 2-, 3-, and 4-fluoropyridines, including 4-Chloro-2-fluoro-3-methylpyridine. These routes involve various reactions, such as Umemoto and Balts-Schiemann reactions .

- Fluorine Modifications : Incorporating fluorine atoms into lead structures improves the physical, biological, and environmental properties of agricultural products. While 4-Chloro-2-fluoro-3-methylpyridine itself may not be directly used, its derivatives could contribute to novel agrochemicals .

Agrochemicals and Pesticides

Medicinal Chemistry

Radiobiology and Imaging

Chemical Synthesis

Agricultural Product Development

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-2-fluoro-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYXXEZJJOFUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)

![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

![3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2665379.png)

![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)

![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)

![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)